11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one
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Overview
Description
11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one, also known as TRAIL-inducing compound 10, is a small molecule that belongs to the imipridone class of compounds. It has garnered significant attention due to its potent anti-cancer properties. This compound is known for its ability to induce the expression of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), which selectively induces apoptosis in cancer cells while sparing normal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one involves a series of chemical reactions starting from simpler organic compounds. The process typically includes the formation of a tricyclic structure through a series of cyclization reactions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield. The process is designed to be cost-effective and scalable to meet the demands of clinical and research applications .
Chemical Reactions Analysis
Types of Reactions
11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions involve replacing specific functional groups in this compound with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of imipridones.
Biology: Investigated for its role in inducing apoptosis in cancer cells and its interaction with cellular pathways.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast cancer and mantle cell lymphoma.
Industry: Utilized in the development of anti-cancer drugs and as a tool for drug discovery
Mechanism of Action
11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one exerts its effects through several mechanisms:
Induction of TRAIL: this compound induces the expression of TRAIL, which binds to death receptors on cancer cells, triggering apoptosis.
Inhibition of Akt and ERK: this compound inhibits the Akt and extracellular signal-regulated kinase (ERK) pathways, leading to the activation of the transcription factor Foxo3a, which promotes apoptosis.
Interaction with Dopamine Receptors: This compound interacts with dopamine receptors, contributing to its anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
ONC201: Another imipridone compound with similar anti-cancer properties.
ONC212: A derivative of TIC10 with enhanced potency and selectivity.
Uniqueness
11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one is unique due to its specific interaction with voltage-gated sodium channels and its ability to selectively induce apoptosis in cancer cells while sparing normal cells. This selective action makes it a promising candidate for cancer therapy .
Properties
IUPAC Name |
11-benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-27-13-14-28-23(29)21-17-26(12-11-22(21)25-24(27)28)15-19-8-3-2-4-9-19/h2-10H,11-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNBPKFMVTVDRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN3C2=NC4=C(C3=O)CN(CC4)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101106864 |
Source
|
Record name | Imidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(1H)-one, 2,3,6,7,8,9-hexahydro-1-[(2-methylphenyl)methyl]-7-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101106864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1616632-80-4 |
Source
|
Record name | Imidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(1H)-one, 2,3,6,7,8,9-hexahydro-1-[(2-methylphenyl)methyl]-7-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1616632-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(1H)-one, 2,3,6,7,8,9-hexahydro-1-[(2-methylphenyl)methyl]-7-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101106864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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